1-(N-Phenylcarbamyl)-2-morpholinocyclohexene
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Overview
Description
1-(N-Phenylcarbamyl)-2-morpholinocyclohexene is a complex organic compound characterized by the presence of a phenylcarbamyl group attached to a morpholinocyclohexene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Phenylcarbamyl)-2-morpholinocyclohexene typically involves the reaction of phenyl isocyanate with 2-morpholinocyclohexanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(N-Phenylcarbamyl)-2-morpholinocyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(N-Phenylcarbamyl)-2-morpholinocyclohexene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(N-Phenylcarbamyl)-2-morpholinocyclohexene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(N-Phenylcarbamyl)-2-morpholinocyclohexene can be compared with other similar compounds, such as:
N-Phenylcarbamoyl chloride: Similar in structure but with different reactivity and applications.
N-Methyl-N-phenylcarbamoyl chloride: Another related compound with distinct chemical properties.
Phenylcarbamoyl benzenesulfonamide: Shares the phenylcarbamyl group but has different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
35248-35-2 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-phenylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-17(18-14-6-2-1-3-7-14)15-8-4-5-9-16(15)19-10-12-21-13-11-19/h1-3,6-7H,4-5,8-13H2,(H,18,20) |
InChI Key |
KNSDYFFZWVSCML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)NC2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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